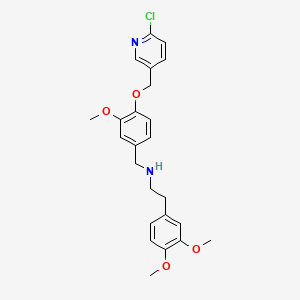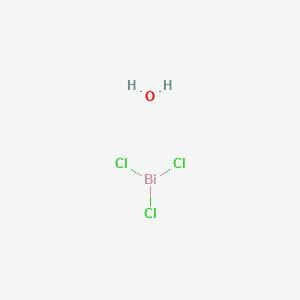
Trichlorobismuthane xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorobismuthane xhydrate, also known as bismuth(III) chloride hydrate, is an inorganic compound with the chemical formula BiCl3H2O. It is a white crystalline solid that is hygroscopic and soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorobismuthane xhydrate can be synthesized by mixing bismuth(III) chloride with water. The reaction typically involves dissolving bismuth(III) chloride in water, which leads to the formation of the hydrate. The process is straightforward and can be carried out under ambient conditions.
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of bismuth metal with hydrochloric acid, followed by hydration. The process requires precise control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Trichlorobismuthane xhydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include bismuth oxides, bismuth nitrates, and various bismuth complexes depending on the reagents and conditions used .
Scientific Research Applications
Trichlorobismuthane xhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other bismuth compounds and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of trichlorobismuthane xhydrate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trichlorobismuthane xhydrate include:
Bismuth oxychloride (BiOCl): Used in cosmetics and pigments.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in pharmaceuticals.
Bismuth subsalicylate (C7H5BiO4): Used in over-the-counter medications for gastrointestinal issues.
Uniqueness
This compound is unique due to its specific hydration state and its ability to form stable complexes with various ligands. This makes it particularly useful in applications where precise control over chemical composition and reactivity is required.
Properties
IUPAC Name |
trichlorobismuthane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSFJVZVAHLKM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Bi](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiCl3H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
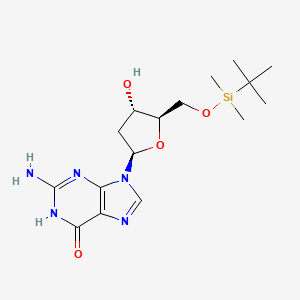
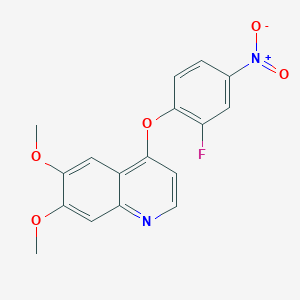

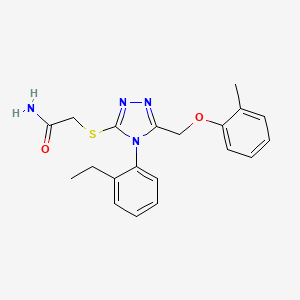

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)
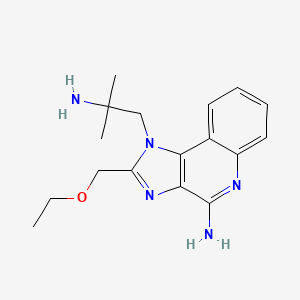
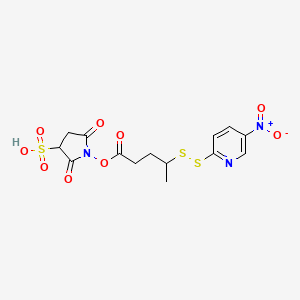

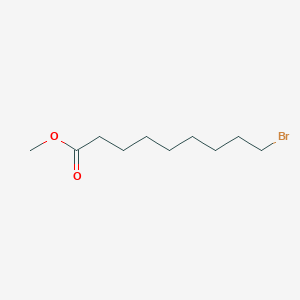
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
